
Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo-
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Description
Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a useful research compound. Its molecular formula is C16H22N2O9 and its molecular weight is 386.35 g/mol. The purity is usually 95%.
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Biological Activity
Benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C16H22N2O9, and it has a molecular weight of approximately 386.35 g/mol. The compound features a benzene ring linked to a butanoic acid chain, along with amino and glucopyranosyl functional groups, which suggest various biological activities.
Property | Value |
---|---|
Molecular Formula | C16H22N2O9 |
Molecular Weight | 386.35 g/mol |
IUPAC Name | 2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
CAS Number | 23224-46-6 |
Biological Activity
Research indicates that benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to various neurotoxic agents.
- Anti-inflammatory Properties : It has been observed to reduce inflammation in cellular models.
- Antimicrobial Activity : There is evidence of its effectiveness against certain bacterial strains.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound might modulate receptors associated with neurotransmission and immune responses.
Case Studies and Research Findings
- Antioxidant Study : In vitro studies demonstrated that benzenebutanoic acid derivatives significantly reduced reactive oxygen species (ROS) levels in cultured cells.
- Neuroprotection : A study involving neuronal cell lines showed that treatment with the compound led to a decrease in apoptosis markers when exposed to neurotoxic substances.
- Anti-inflammatory Response : Research indicated that the compound effectively downregulated pro-inflammatory cytokines in macrophage models.
Comparative Analysis with Related Compounds
The unique structure of benzenebutanoic acid, alpha,2-diamino-3-(beta-D-glucopyranosyloxy)-gamma-oxo- allows for enhanced solubility and potential interactions compared to similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Kynurenine | Contains an indole structure | Involved in tryptophan metabolism |
Anthranilic Acid | Contains an amino group and carboxylic acid | Known for its role in the synthesis of tryptophan |
5-Hydroxyindoleacetic Acid | Indole derivative with hydroxyl and carboxyl groups | Metabolite of serotonin; involved in neurotransmission |
4-Aminobenzoic Acid | Para-amino group on a benzene ring | Used as a dye and in pharmaceuticals |
The combination of glucopyranosyl and amino functional groups in benzenebutanoic acid enhances its solubility and biological interactions compared to the other compounds listed.
Properties
Molecular Formula |
C16H22N2O9 |
---|---|
Molecular Weight |
386.35 g/mol |
IUPAC Name |
2-amino-4-[2-amino-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22N2O9/c17-7(15(24)25)4-8(20)6-2-1-3-9(11(6)18)26-16-14(23)13(22)12(21)10(5-19)27-16/h1-3,7,10,12-14,16,19,21-23H,4-5,17-18H2,(H,24,25)/t7?,10-,12-,13+,14-,16-/m1/s1 |
InChI Key |
SYBDIVKHFDAAJV-IIGCVACPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)N)C(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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